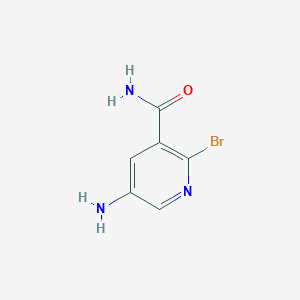

5-Amino-2-bromonicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H6BrN3O |

|---|---|

Molecular Weight |

216.04 g/mol |

IUPAC Name |

5-amino-2-bromopyridine-3-carboxamide |

InChI |

InChI=1S/C6H6BrN3O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,8H2,(H2,9,11) |

InChI Key |

OXXHOPRXCSLRKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)Br)N |

Origin of Product |

United States |

Foundational & Exploratory

5-Amino-2-bromonicotinamide physical and chemical properties

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Amino-2-bromonicotinamide, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a brominated nicotinamide derivative with significant potential in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a pyridine ring with an amino group and a bromine substituent, makes it a valuable starting material for synthesizing more complex molecules.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-amino-2-bromopyridine-3-carboxamide | [1] |

| Molecular Formula | C₆H₆BrN₃O | [1] |

| Molecular Weight | 216.04 g/mol | [1] |

| InChI | InChI=1S/C6H6BrN3O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,8H2,(H2,9,11) | [1] |

| InChI Key | Not explicitly found for this isomer. | |

| CAS Number | Not explicitly found for this isomer. | |

| Appearance | Solid (based on similar compounds) | [2] |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. | |

| Solubility | Data not available. |

Synthesis and Experimental Protocols

Several synthetic routes are available for this compound and its derivatives. The methodologies generally involve the strategic introduction of the bromine and amino functional groups onto the nicotinamide scaffold.

2.1. General Synthesis Methodologies

Common synthetic strategies include:

-

Direct Bromination : This method starts with nicotinamide, and a brominating agent is used to introduce a bromine atom at the 2-position under controlled reaction conditions.[1]

-

Amination of Bromo Derivatives : An alternative route begins with a compound like 2-bromo-nicotinic acid. The amino group is then introduced at the 5-position through an amination reaction, which may be catalyzed.[1]

-

Microwave-Assisted Synthesis : For similar compounds, microwave irradiation has been employed to improve reaction rates and yields.[1]

2.2. Illustrative Experimental Workflow: Synthesis via Bromination and Amination

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity and Biological Significance

The chemical reactivity of this compound is influenced by its functional groups. The bromine atom at the 2-position can act as a leaving group in nucleophilic substitution reactions.[1] The amino group at the 5-position can undergo reactions such as nucleophilic substitution, where it attacks electrophiles to form new C-N bonds.[1]

3.1. Role in Drug Discovery and Development

Due to its structural similarity to nicotinamide, an essential biological molecule, this compound and its derivatives are of significant interest in pharmacology.[1]

-

Pharmaceutical Development : Derivatives are being investigated for drug formulations targeting various diseases, including those related to inflammation and infection.[1]

-

Research Tools : It serves as a crucial starting material for the synthesis of more complex molecules in medicinal chemistry.[1]

-

Biochemical Assays : The compound can be utilized in assays to study enzyme interactions and cellular responses.[1]

The amino group may participate in hydrogen bonding with biological macromolecules, while the bromine substitution can affect the compound's lipophilicity and membrane permeability, influencing its interaction with cellular targets.[1]

3.2. Conceptual Drug Discovery Pathway

The following diagram outlines the conceptual role of this compound as a building block in a drug discovery pipeline.

Caption: Role of this compound in a drug discovery workflow.

Spectral Analysis

4.1. Analytical Workflow

A typical workflow for the characterization and quality control of a synthesized batch of this compound is depicted below.

Caption: Analytical workflow for compound characterization and validation.

References

An In-depth Technical Guide to the Synthesis of 5-Amino-2-bromonicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-2-bromonicotinamide, a key intermediate in the development of various pharmaceutical compounds. This document details a reliable synthetic pathway, including experimental protocols, quantitative data, and characterization of the final product and its precursor.

Introduction

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry. Its structure, featuring an amino group, a bromine atom, and a carboxamide moiety on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules with a wide range of biological activities. This guide focuses on a common and effective synthetic route: the reduction of a nitro-precursor, 2-bromo-5-nitronicotinamide.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-bromo-5-nitronicotinamide. The second step is the selective reduction of the nitro group to an amino group to yield the final product.

Caption: General two-step synthesis pathway for this compound.

Step 1: Synthesis of 2-Bromo-5-nitronicotinamide (Precursor)

A common precursor for the target molecule is 2-bromo-5-nitronicotinamide. While a direct synthesis protocol for this specific carboxamide was not explicitly found in the provided search results, a closely related and highly relevant procedure for the nitration of a similar starting material, 2-amino-5-bromopyridine, is available. This procedure yields 2-amino-5-bromo-3-nitropyridine, which provides a strong basis for the synthesis of the desired nitro-intermediate.

Experimental Protocol for Nitration of 2-Amino-5-bromopyridine[1]

This protocol describes the synthesis of a related nitro-bromo-pyridine derivative and the conditions can be considered as a starting point for the synthesis of 2-bromo-5-nitronicotinamide, likely requiring subsequent modification of the amino group to a carboxamide.

Materials:

-

2-Amino-5-bromopyridine

-

Sulfuric acid (sp. gr. 1.84)

-

Nitric acid (95%)

-

Ice

-

Sodium hydroxide solution (40%)

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer, 500 ml of sulfuric acid is placed and cooled in an ice bath.

-

86.5 g (0.5 mole) of 2-amino-5-bromopyridine is added at a rate that maintains the temperature below 5°C.

-

26 ml (39 g, 0.57 mole) of 95% nitric acid is added dropwise with stirring at 0°C.

-

The mixture is stirred at 0°C for 1 hour, at room temperature for 1 hour, and then at 50–60°C for 1 hour.

-

After cooling, the reaction mixture is poured onto 5 liters of ice and neutralized with 1350 ml of 40% sodium hydroxide solution.

-

The precipitated yellow product, 2-amino-5-bromo-3-nitropyridine, is collected by filtration and washed with water until the washings are free of sulfate.

Note: The conversion of the amino group in 2-amino-5-bromo-3-nitropyridine to the carboxamide of 2-bromo-5-nitronicotinamide would require additional synthetic steps, such as a Sandmeyer reaction to replace the amino group with a cyano group, followed by hydrolysis.

Step 2: Synthesis of this compound (Final Product)

The final step in the synthesis is the reduction of the nitro group of 2-bromo-5-nitronicotinamide to an amino group. A well-established method for this transformation on a similar substrate, 2-amino-5-bromo-3-nitropyridine, utilizes reduced iron in an acidic medium.

Experimental Protocol for Reduction of a Nitro-Bromo-Pyridine Derivative[1]

This protocol details the reduction of 2-amino-5-bromo-3-nitropyridine to 2,3-diamino-5-bromopyridine. These conditions are highly likely to be effective for the reduction of 2-bromo-5-nitronicotinamide.

Materials:

-

2-Amino-5-bromo-3-nitropyridine (or 2-bromo-5-nitronicotinamide)

-

Reduced iron

-

95% Ethanol

-

Water

-

Concentrated hydrochloric acid

Procedure:

-

A flask fitted with a reflux condenser is charged with 10.9 g (0.05 mole) of the nitro compound, 30 g of reduced iron, 40 ml of 95% ethanol, 10 ml of water, and 0.5 ml of concentrated hydrochloric acid.

-

The mixture is heated on a steam bath for 1 hour.

-

The iron is removed by filtration and washed three times with 10 ml portions of hot 95% ethanol.

-

The filtrate and washings are combined and evaporated to dryness.

-

The residue is recrystallized from water to yield the final amino product.

Quantitative Data

The following table summarizes the reported yield for the reduction of the related compound, 2-amino-5-bromo-3-nitropyridine. It is anticipated that the yield for the reduction of 2-bromo-5-nitronicotinamide would be in a similar range.

| Reaction Step | Product | Reported Yield | Reference |

| Reduction of 2-amino-5-bromo-3-nitropyridine | 2,3-diamino-5-bromopyridine | 78.2% | [1] |

Visualizing the Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

References

5-Amino-2-bromonicotinamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-2-bromonicotinamide, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific isomer, this document leverages information on closely related analogues to present representative experimental protocols and potential biological contexts.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while a CAS number has been identified in some sources, it is not widely cited in major chemical databases, and thus should be used with caution. The molecular weight and formula are calculated from the compound's structure.

| Parameter | Value | Source |

| CAS Number | 1263493-83-5 | (Not widely documented) |

| Molecular Formula | C₆H₆BrN₃O | Calculated |

| Molecular Weight | 216.04 g/mol | [1] |

Chemical and Biological Context

This compound belongs to the class of brominated nicotinamide derivatives. These compounds are structurally related to nicotinamide (a form of vitamin B3), a precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical component in cellular metabolism and signaling. The introduction of an amino group and a bromine atom to the nicotinamide scaffold can significantly alter the molecule's chemical properties and biological activity.

The presence of the bromine atom and the amino group makes this compound a versatile intermediate for the synthesis of more complex molecules. The bromine can act as a leaving group in cross-coupling reactions, while the amino group can be a site for further functionalization.

From a biological perspective, nicotinamide derivatives are known to interact with a variety of enzymes, including Poly (ADP-ribose) polymerases (PARPs), sirtuins, and other NAD+-dependent enzymes.[2][3][4] Inhibition of these enzymes has been a key strategy in the development of therapeutics for cancer and other diseases. While the specific biological targets of this compound have not been extensively characterized, its structural similarity to known enzyme inhibitors suggests it may have interesting pharmacological properties.

Experimental Protocols

General Synthesis and Characterization of a Substituted Aminobromopyridine

This protocol describes a general workflow for the synthesis, purification, and characterization of a small molecule like this compound.

Caption: A generalized workflow for the synthesis and characterization of a small organic molecule.

Methodology:

-

Synthesis: The synthesis of N-substituted 3-amino-4-halopyridines can be challenging via direct methods. A potential route involves the use of a protecting group strategy. For instance, a Boc-protected aminopyridine could be brominated, followed by deprotection and subsequent functionalization.[5]

-

Reaction Monitoring: The progress of the reaction would be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture would be quenched (e.g., with a saturated aqueous solution of sodium bicarbonate) and the product extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel.[6]

-

Characterization: The structure and purity of the final compound would be confirmed by:

-

NMR Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight.

-

HPLC: To determine the purity of the compound.

-

In Vitro PARP1 Inhibition Assay

Given that many nicotinamide analogs are PARP inhibitors, a common in vitro assay to assess the biological activity of this compound would be a PARP1 inhibition assay.

Methodology:

-

Assay Principle: A commercially available PARP1 colorimetric assay kit can be used. This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate.

-

Procedure:

-

The 96-well plate is coated with histones and incubated with PARP1 enzyme, the test compound (this compound at various concentrations), and a biotinylated NAD+ substrate.

-

If the compound inhibits PARP1, less biotinylated ADP-ribose will be incorporated onto the histones.

-

The plate is then washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose.

-

After another washing step, a colorimetric HRP substrate is added. The intensity of the color is inversely proportional to the PARP1 activity.

-

-

Data Analysis: The absorbance is read on a plate reader. The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Potential Signaling Pathway Involvement

As a nicotinamide analog, this compound could potentially modulate the activity of PARP enzymes, which play a crucial role in DNA repair. Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways (like BRCA mutations) can lead to synthetic lethality.

Caption: Potential mechanism of action via inhibition of the PARP signaling pathway.

This diagram illustrates how a PARP inhibitor like this compound could disrupt the DNA single-strand break repair pathway. By binding to the catalytic domain of PARP, the inhibitor prevents the synthesis of poly(ADP-ribose) (PAR), which is essential for recruiting other DNA repair proteins to the site of damage.[2][4] This leads to an accumulation of unrepaired single-strand breaks, which can then be converted to more lethal double-strand breaks during DNA replication.

Conclusion

This compound is a chemical entity with potential applications in medicinal chemistry, likely as a building block for more complex molecules or as a bioactive compound in its own right. While specific data for this compound is scarce, its structural similarity to other well-studied nicotinamide derivatives suggests that it may be a modulator of NAD+-dependent enzymes such as PARPs. The provided representative protocols and pathway information serve as a guide for researchers interested in exploring the synthesis and biological activity of this and related compounds. Further research is warranted to fully elucidate the chemical and pharmacological properties of this compound.

References

- 1. Buy this compound [smolecule.com]

- 2. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 5-Amino-2-bromonicotinamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic properties of 5-Amino-2-bromonicotinamide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental data, this document focuses on predicted spectroscopic values and established methodologies for their acquisition and interpretation. This guide is intended to support researchers in the identification and characterization of this compound.

Molecular Structure and Predicted Spectroscopic Data

This compound possesses a substituted pyridine ring, which gives rise to a distinct spectroscopic signature. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside expected Mass Spectrometry (MS) fragmentation patterns. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.1 | Doublet | 1H | H-6 |

| ~7.5 | Doublet | 1H | H-4 |

| ~7.0 (broad) | Singlet | 2H | -CONH₂ |

| ~5.5 (broad) | Singlet | 2H | -NH₂ |

Disclaimer: Predicted values are based on theoretical calculations and data from similar structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Amide) |

| ~150 | C-5 |

| ~148 | C-2 |

| ~140 | C-6 |

| ~125 | C-4 |

| ~110 | C-3 |

Disclaimer: Predicted values are based on theoretical calculations and data from similar structures. Actual experimental values may vary.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450 - 3300 | Strong, Broad | N-H Stretch (Amine and Amide) |

| 3200 - 3000 | Medium | Aromatic C-H Stretch |

| 1680 - 1650 | Strong | C=O Stretch (Amide I) |

| 1620 - 1580 | Medium to Strong | N-H Bend (Amine) / C=C Stretch (Aromatic) |

| 1580 - 1550 | Medium to Strong | N-H Bend (Amide II) |

| 1300 - 1100 | Medium | C-N Stretch |

| 800 - 700 | Strong | C-Br Stretch |

Table 4: Expected Mass Spectrometry (MS) Fragmentation

| m/z | Ion |

| 215/217 | [M]⁺ (Molecular Ion Peak with Bromine Isotope Pattern) |

| 199/201 | [M - NH₂]⁺ |

| 171/173 | [M - CONH₂]⁺ |

| 136 | [M - Br]⁺ |

| 92 | [M - Br - CONH₂]⁺ |

Experimental Protocols for Spectroscopic Analysis

The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the Free Induction Decay (FID) with an exponential window function to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph. The mass spectrum is typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

EI-MS: Introduce a small amount of the solid or a solution of the sample into the EI source. The resulting mass spectrum will show the molecular ion [M]⁺ and characteristic fragment ions.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The Emerging Therapeutic Potential of Brominated Nicotinamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide, a form of vitamin B3, is a well-established precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), playing a pivotal role in cellular metabolism and energy production.[1][2] Beyond its fundamental physiological functions, nicotinamide and its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A growing body of evidence suggests that the strategic addition of bromine to the nicotinamide scaffold can significantly enhance these biological activities, opening new avenues for drug discovery and development. This technical guide provides an in-depth overview of the potential biological activities of brominated nicotinamides, focusing on their mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity

Brominated nicotinamides have emerged as a promising class of compounds in oncology research. Their anticancer effects are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) tyrosine kinase, poly(ADP-ribose) polymerase (PARP), and sirtuins.

One notable example is 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide, which has demonstrated potent inhibitory activity against EGFR tyrosine kinase and antiproliferative effects on MCF-7 breast cancer cells.[1] Furthermore, brominated compounds structurally related to nicotinamides, such as brominated coelenteramines, have shown significant anticancer activity against various cancer cell lines, including gastric, lung, prostate, and breast cancer.[3]

Mechanism of Action: PARP and Sirtuin Inhibition

Nicotinamide itself is a known inhibitor of PARP and sirtuins, enzymes that play critical roles in DNA repair and cell survival.[4][5][6] PARP inhibitors can induce synthetic lethality in cancer cells with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[7] Sirtuins, a class of NAD+-dependent deacetylases, are also implicated in cancer progression, and their inhibition can lead to apoptosis in cancer cells. It is hypothesized that brominated nicotinamides exert their anticancer effects through similar inhibitory mechanisms, potentially with enhanced potency due to the physicochemical properties imparted by the bromine atom.

Quantitative Data: Anticancer Activity

| Compound | Target/Cell Line | Activity | Value |

| 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide | EGFR Tyrosine Kinase | IC50 | 0.09 µM[1] |

| 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide | MCF-7 | IC50 | 0.07 µM[1] |

| Brominated Coelenteramine (Clm-1) | Gastric Cancer Cells | IC50 | 15.2 µM[3] |

| Brominated Coelenteramine (Clm-1) | Lung Cancer Cells | IC50 | 32.6 µM[3] |

Experimental Protocols: Anticancer Assays

EGFR Tyrosine Kinase Inhibition Assay: The inhibitory activity against EGFR tyrosine kinase can be determined using a variety of commercially available kits, typically employing a fluorescence-based method. The assay measures the amount of ADP produced as a result of kinase activity.

Cell Proliferation Assay (MTT Assay):

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the brominated nicotinamide derivatives for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[8]

Antimicrobial Activity

Nicotinamide and its derivatives have demonstrated notable antimicrobial activity against a range of pathogens.[1] Bromination of the nicotinamide structure has been investigated as a strategy to enhance this activity. Studies have shown that certain halogenated nicotinamide derivatives exhibit significant toxicity towards various microorganisms.[9]

The antimicrobial effects of nicotinamides are thought to be mediated through the inhibition of essential microbial enzymes and disruption of cellular processes. For instance, nicotinamide has been shown to inhibit the growth of Plasmodium falciparum and exhibits synergistic effects with common antimalarial drugs.[1]

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | Activity | Value (mM) |

| Nicotinamide derivative (NC 3) | P. aeruginosa | MIC50 | 0.016[10] |

| Nicotinamide derivative (NC 3) | K. pneumoniae | MIC50 | 0.016[10] |

| Nicotinamide derivative (NC 5) | Gram-positive bacteria | MIC50 | 0.03[10] |

Experimental Protocols: Antimicrobial Assays

Broth Microdilution Method: This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Prepare a series of twofold dilutions of the brominated nicotinamide compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of nicotinamide are well-documented and are largely attributed to its ability to modulate the production of pro-inflammatory cytokines and interfere with key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[11][12] Brominated nicotinic acid derivatives have also been shown to possess significant analgesic and anti-inflammatory activities.[11][13]

Mechanism of Action: NF-κB Pathway Inhibition

The NF-κB signaling pathway is a central regulator of inflammation.[14] In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[14] Nicotinamide has been shown to inhibit the translocation of NF-κB to the nucleus, thereby downregulating the expression of these inflammatory mediators.[12] It is proposed that brominated nicotinamides share this mechanism of action.

Experimental Protocols: Anti-inflammatory Assays

Measurement of Pro-inflammatory Cytokines (ELISA):

-

Culture immune cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).

-

Treat the cells with different concentrations of the brominated nicotinamide derivatives.

-

Collect the cell culture supernatant after a specific incubation period.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10]

NF-κB Translocation Assay (Immunofluorescence):

-

Grow cells on coverslips and treat them with the brominated nicotinamide followed by an inflammatory stimulus.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody specific for an NF-κB subunit (e.g., p65).

-

Incubate with a fluorescently labeled secondary antibody.

-

Visualize the subcellular localization of NF-κB using fluorescence microscopy. A decrease in nuclear fluorescence in treated cells compared to stimulated, untreated cells indicates inhibition of translocation.[12]

Conclusion

Brominated nicotinamides represent a promising and versatile class of bioactive molecules with significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. The addition of a bromine atom to the nicotinamide scaffold appears to be a viable strategy for enhancing its inherent biological activities. The mechanisms of action, likely mirroring those of nicotinamide through the inhibition of key enzymes like PARP and sirtuins and modulation of critical signaling pathways such as NF-κB, provide a solid foundation for further investigation and rational drug design. The quantitative data and experimental protocols outlined in this guide offer a framework for researchers and drug development professionals to explore the full therapeutic potential of this intriguing class of compounds. Further structure-activity relationship studies are warranted to optimize the efficacy and selectivity of brominated nicotinamides for various therapeutic targets.

References

- 1. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5-Bromonicotinamide CAS#: 28733-43-9 [amp.chemicalbook.com]

- 4. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]

- 5. Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]

- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nicotinamide Augments the Anti-Inflammatory Properties of Resveratrol through PARP1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. Transcription - NF-kB signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

5-Amino-2-bromonicotinamide: An Early Literature Review for Drug Discovery Professionals

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Amino-2-bromonicotinamide is a brominated nicotinamide derivative with the molecular formula C₆H₆BrN₃O. While its structural resemblance to nicotinamide suggests potential biological activity, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its specific pharmacological profile. This document summarizes the currently available information on this compound, highlighting its chemical properties. At present, there is a notable absence of published quantitative biological data, detailed experimental protocols, and defined signaling pathways directly associated with this compound. This review serves as a foundational document for researchers considering the exploration of this compound as a potential therapeutic agent and underscores the need for primary research to elucidate its biological function.

Chemical Properties

This compound is a heterocyclic aromatic compound. The presence of a bromine atom at the 2-position and an amino group at the 5-position of the pyridine ring are key structural features that could influence its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆BrN₃O | N/A |

| Molecular Weight | ~216.04 g/mol | [1] |

| Appearance | Solid (form may vary) | N/A |

| Solubility | Data not available | N/A |

| CAS Number | Data not available | N/A |

Synthesis

Potential Biological Activities (Inferred)

The biological activities of this compound have not been explicitly detailed in published research. However, based on its structural class as a brominated nicotinamide, it is hypothesized to possess potential in the following areas:

-

Antimicrobial Properties: Nicotinamide derivatives have been explored for their antimicrobial effects. The bromine substituent on the pyridine ring could potentially enhance such activity.

-

Anti-inflammatory Effects: Some nicotinamide analogs exhibit anti-inflammatory properties. Further investigation would be required to determine if this compound modulates inflammatory pathways.

-

Cancer Research: Nicotinamide is a precursor to NAD+, a critical molecule in cellular metabolism and DNA repair. Poly(ADP-ribose) polymerase (PARP) enzymes, which play a key role in these processes, are important targets in cancer therapy. While no direct evidence links this compound to PARP inhibition, its structural similarity to nicotinamide makes this a plausible area for future investigation.

It is crucial to emphasize that these are hypothetical activities based on chemical structure and the known functions of related compounds. Without experimental data, the actual biological profile of this compound remains unknown.

Experimental Protocols

A thorough search of scientific databases did not yield any specific experimental protocols for assessing the biological activity of this compound. To initiate an investigation into its potential pharmacological effects, standard assays would need to be adapted and optimized.

Workflow for Initial Biological Screening

Caption: A proposed workflow for the initial biological evaluation of this compound.

Signaling Pathways

There is no information available in the current literature regarding any signaling pathways that are modulated by this compound. Should initial biological screening reveal significant activity, further research would be necessary to identify its molecular targets and delineate the downstream signaling cascades involved.

Hypothetical Target Relationship Diagram

Caption: A conceptual diagram illustrating potential, but unproven, interactions of this compound with cellular targets.

Conclusion and Future Directions

This compound represents a chemical entity with unexplored potential in the realm of drug discovery. The absence of published biological data presents both a challenge and an opportunity. The structural similarity to other biologically active nicotinamides provides a rationale for initiating a systematic investigation of its properties.

Future research should focus on:

-

Development of a robust synthetic route and thorough chemical characterization.

-

Broad-spectrum in vitro screening to identify potential therapeutic areas. This should include antimicrobial, anti-inflammatory, and anticancer assays.

-

Quantitative assessment of any observed biological activity to determine potency and selectivity (e.g., IC₅₀, MIC values).

-

Mechanism of action studies for any confirmed activities, including target identification and pathway analysis.

This early literature review concludes that this compound is an understudied molecule. The information presented herein should serve as a starting point for researchers aiming to unlock its potential therapeutic value. All assertions regarding its biological activity are speculative and require rigorous experimental validation.

References

A Technical Guide to 5-Amino-2-bromonicotinamide for Chemical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Amino-2-bromonicotinamide, a key building block in contemporary chemical and pharmaceutical research. This document outlines its commercial availability, key chemical properties, and a detailed experimental protocol for its application in the synthesis of advanced chemical entities.

Introduction to this compound

This compound, systematically known as 2-Amino-5-bromonicotinamide, is a substituted pyridine derivative with the chemical formula C₆H₆BrN₃O. Its structure, featuring an amino group, a bromine atom, and a carboxamide moiety on a pyridine ring, makes it a versatile reagent in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations, rendering it a valuable starting material for the synthesis of complex heterocyclic compounds. It is particularly noted for its use in the development of enzyme inhibitors, such as those targeting Poly(ADP-ribose) polymerase (PARP), which are significant in cancer research.

Commercial Suppliers and Specifications

For research and development purposes, 2-Amino-5-bromonicotinamide (CAS No. 58483-98-0) is available from several specialized chemical suppliers. The table below summarizes the offerings from a selection of vendors, providing key quantitative data to facilitate procurement and experimental planning.

| Supplier | Brand/Product Code | Purity | Molecular Weight ( g/mol ) | Formula | Physical Form | CAS Number |

| Sigma-Aldrich | SY3H3D6757D0 | 95% | 216.04 | C₆H₆BrN₃O | Off-white or gray to light yellow powder or crystals | 58483-98-0 |

| CymitQuimica | IN-DA00ECFZ (Indagoo) | 95% | 216.0353 | C₆H₆BrN₃O | Solid | 58483-98-0 |

| CymitQuimica | 54-OR1073548 (Apollo Sci) | 95% | 216.04 | C₆H₆BrN₃O | Not Specified | 58483-98-0 |

| BLD Pharm | BD161717 | Not Specified | 216.04 | C₆H₆BrN₃O | Not Specified | 58483-98-0 |

| AChemBlock | S74939 | 97% | 216.04 | C₆H₆BrN₃O | Not Specified | 58483-98-0 |

Experimental Protocol: Synthesis of a PARP/CDK6 Dual-Target Inhibitor Intermediate

The following protocol details the synthesis of tert-butyl 4-(4-formylbenzyl)piperazine-1-carboxylate, a key intermediate in the development of PARP/CDK6 dual-target inhibitors, which can subsequently be reacted with this compound. This procedure is adapted from the supporting information of the study by Zhang et al., published in the Journal of Medicinal Chemistry.[1][2]

Materials and Reagents

-

4-(piperazin-1-yl)benzaldehyde

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure

-

Reaction Setup: Dissolve 4-(piperazin-1-yl)benzaldehyde (1.0 equivalent) in dichloromethane (DCM).

-

Addition of Boc Anhydride: To the solution from step 1, add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents).

-

Reaction Execution: Stir the resulting mixture at room temperature for approximately 2 hours.

-

Work-up:

-

Wash the reaction mixture with deionized water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, using a solvent system of petroleum ether and ethyl acetate.

-

-

Product Characterization: The final product, tert-butyl 4-(4-formylbenzyl)piperazine-1-carboxylate, is obtained as a white solid.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the intermediate described in the experimental protocol.

Caption: Synthetic workflow for an intermediate used with this compound.

References

5-Amino-2-bromonicotinamide: A Technical Guide to Safe Handling for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for 5-Amino-2-bromonicotinamide. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from structurally related compounds to provide the most thorough safety recommendations. All personnel handling this substance should adhere to standard laboratory safety protocols and the specific guidance outlined herein.

Chemical and Physical Properties

Quantitative data for this compound and related compounds are summarized below. Data for related compounds should be used as a precautionary reference.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 2-Amino-5-bromopyrimidine | 4-Amino-5-bromo-2-chloropyridine |

| Molecular Formula | C₆H₆BrN₃O[1][2] | C₄H₄BrN₃ | C₅H₄BrClN₂ |

| Molecular Weight | ~216.04 g/mol [1][2] | 174.00 | 207.46 |

| Appearance | Solid[2] | White Solid | Solid |

| Melting Point | Not available | 239 - 244 °C / 462.2 - 471.2 °F[3] | 127 - 129 °C / 260.6 - 264.2 °F[4] |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not available | Low water solubility[3] | Not available |

| Flash Point | Not available | > 300 °C / > 572 °F[3] | Not available |

Hazard Identification and Toxicity

The toxicological properties of this compound have not been fully investigated[3]. However, based on data for analogous compounds, it should be handled as a hazardous substance.

Table 2: Hazard Identification for Structurally Related Compounds

| Hazard Statement | Compound | GHS Classification |

| Harmful if swallowed. | 2-Amino-5-bromopyrimidine | Acute oral toxicity, Category 4[3] |

| Causes skin irritation. | 2-Amino-5-bromopyrimidine | Skin Corrosion/Irritation, Category 2[3] |

| Causes serious eye irritation. | 2-Amino-5-bromopyrimidine | Serious Eye Damage/Eye Irritation, Category 2[3] |

| May cause respiratory irritation. | 2-Amino-5-bromopyrimidine | Specific target organ toxicity (single exposure), Category 3 (Respiratory system)[3] |

Warning: Assume this compound has similar hazardous properties to the compounds listed above.

Safe Handling and Storage

Adherence to the following procedures is mandatory to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is required:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat and, if a significant amount of dust is anticipated, disposable coveralls.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is necessary.

Engineering Controls

-

Work with this compound in a well-ventilated area, preferably within a chemical fume hood.

-

An eyewash station and safety shower must be readily accessible.

Handling Procedures

-

Avoid the formation of dust and aerosols.

-

Do not breathe dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Workflow

The following diagram illustrates a safe workflow for handling this compound in a research setting.

Caption: Safe handling workflow for this compound.

First Aid Measures

In the event of exposure, follow these first aid protocols immediately.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measure |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill and Leak Procedures

-

Ensure adequate ventilation.

-

Evacuate personnel from the spill area.

-

Wear appropriate PPE as described in Section 3.1.

-

Avoid dust formation.

-

Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.

-

Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Logical Relationship for Emergency Response

The following diagram outlines the logical steps to take in an emergency situation involving this compound.

Caption: Emergency response decision tree for exposure incidents.

References

Methodological & Application

Application Notes and Protocols for 5-Amino-2-bromonicotinamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Amino-2-bromonicotinamide as a versatile building block in medicinal chemistry. The document outlines its chemical properties, key synthetic transformations, and its application in the design and synthesis of targeted therapeutic agents, particularly kinase and PARP inhibitors. Detailed experimental protocols and representative data are provided to guide researchers in leveraging this scaffold for drug discovery programs.

Physicochemical Properties of this compound

This compound is a substituted pyridine derivative that serves as a valuable starting material in organic synthesis due to its distinct functional groups that allow for selective chemical modifications.[1] The presence of an amino group, a bromine atom, and a carboxamide moiety on the pyridine ring offers multiple reaction sites for diversification.

| Property | Value | Reference |

| IUPAC Name | 5-amino-2-bromopyridine-3-carboxamide | [1] |

| Molecular Formula | C₆H₆BrN₃O | [1] |

| Molecular Weight | 216.04 g/mol | [1] |

| Appearance | Solid | - |

| CAS Number | Not widely available | - |

| Canonical SMILES | C1=C(C=NC(=C1C(=O)N)Br)N | [1] |

Application I: Synthesis of Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, acting as a hinge-binding motif that mimics the adenine region of ATP. The structural features of this compound make it an excellent starting point for generating libraries of potent and selective kinase inhibitors. The bromine atom at the 2-position can be readily displaced via cross-coupling reactions to introduce various aryl or heteroaryl groups that can occupy the hydrophobic pocket of the kinase active site. The amino group at the 5-position and the carboxamide at the 3-position can be further functionalized to enhance target binding and improve pharmacokinetic properties.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 2-position of the pyridine ring.

Materials:

-

This compound

-

Arylboronic acid or Arylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the degassed solvent system (e.g., 4:1 dioxane:water).

-

Add the palladium catalyst (0.05-0.10 equiv) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-aminonicotinamide derivative.

Hypothetical Kinase Inhibitor Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of a library of kinase inhibitors starting from this compound.

Representative Biological Data (Hypothetical)

The following table presents hypothetical IC₅₀ values for a series of kinase inhibitors derived from this compound, illustrating potential structure-activity relationships (SAR). The variations in the R¹ (from Suzuki coupling) and R² (from modification of the 5-amino group) substituents would be expected to modulate the inhibitory activity against a target kinase.

| Compound ID | R¹ (at 2-position) | R² (at 5-position) | Target Kinase IC₅₀ (nM) |

| 1a | Phenyl | -NH₂ | 520 |

| 1b | 4-Methoxyphenyl | -NH₂ | 350 |

| 1c | 3-Chlorophenyl | -NH₂ | 150 |

| 2a | 3-Chlorophenyl | -NH-SO₂-CH₃ | 85 |

| 2b | 3-Chlorophenyl | -NH-CO-CH₃ | 110 |

| 2c | 3-Chlorophenyl | -NH-CO-Ph | 95 |

Application II: Development of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms, particularly in cancers with BRCA1/2 mutations.[2] The nicotinamide moiety is a key structural feature of the natural PARP substrate, NAD⁺, and many PARP inhibitors are designed as nicotinamide mimetics.[2] this compound provides a valuable scaffold for the synthesis of novel PARP inhibitors. The carboxamide group can mimic the nicotinamide core, while the rest of the molecule can be elaborated to achieve potent and selective inhibition.

Mechanism of PARP Inhibition and Synthetic Lethality

PARP enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2] When PARP is inhibited, these SSBs are not repaired and can lead to the formation of double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.

Conceptual Design of PARP Inhibitors from this compound

The synthesis of PARP inhibitors from this scaffold would likely involve functionalization at the 2-position, similar to the kinase inhibitor synthesis, to introduce moieties that can interact with the PARP active site. The 5-amino group could also be modified to optimize binding and physicochemical properties. A common strategy in PARP inhibitor design is to append a cyclic structure that can engage in pi-stacking interactions within the nicotinamide-binding pocket.

Illustrative Synthetic Approach

A plausible synthetic route could involve an initial Suzuki coupling to install a functionalized aryl group at the 2-position, followed by further modifications. For example, coupling with a boronic ester containing a protected amine could be followed by deprotection and subsequent cyclization or amide bond formation to build a more complex scaffold.

These application notes demonstrate the potential of this compound as a key building block in modern medicinal chemistry. Its versatile reactivity allows for the creation of diverse molecular architectures for the development of targeted therapies. The provided protocols and conceptual frameworks are intended to serve as a foundation for further research and drug discovery efforts.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-Amino-2-bromonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for nucleophilic substitution reactions involving 5-Amino-2-bromonicotinamide. The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination, a versatile and widely used method for the formation of carbon-nitrogen bonds in drug discovery and medicinal chemistry. Protocols for reactions with N-, O-, and S-nucleophiles are presented, offering a pathway to a diverse range of 2,5-disubstituted nicotinamide derivatives. These compounds are of significant interest due to their potential as kinase inhibitors and other therapeutic agents. This guide includes detailed experimental procedures, tabulated data for representative reactions, and diagrams of relevant synthetic workflows and biological signaling pathways.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. The presence of a bromine atom at the 2-position of the pyridine ring makes it susceptible to nucleophilic substitution, providing a convenient handle for the introduction of various functional groups. The amino group at the 5-position offers a site for further derivatization or can modulate the electronic properties and biological activity of the resulting molecules.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. This reaction is particularly useful for the synthesis of aryl amines, which are prevalent in pharmaceuticals. The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under relatively mild conditions.

Derivatives of 2,5-diaminopyridine, the core scaffold of the products from amination of this compound, have shown promise as kinase inhibitors. For instance, certain 2,5-diaminopyrimidine derivatives have been identified as selective degraders of B-lymphoid tyrosine kinase (BLK), a key component of the B cell receptor signaling pathway implicated in autoimmune diseases and B cell lymphomas[1]. This highlights the potential of the compounds synthesized from this compound in the development of targeted therapies.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination with Amines (N-Nucleophiles)

This protocol describes the palladium-catalyzed cross-coupling of this compound with a range of primary and secondary amines.

Materials:

-

This compound

-

Amine (e.g., aniline, morpholine, benzylamine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Argon or Nitrogen gas

-

Schlenk tube or other suitable reaction vessel

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

-

Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the tube under a positive pressure of inert gas.

-

Add anhydrous toluene (5 mL) via syringe.

-

Place the reaction vessel in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Alcohols (O-Nucleophiles)

This protocol outlines a method for the synthesis of 2-alkoxy-5-aminonicotinamides. This reaction often requires harsher conditions or a different catalytic system compared to C-N bond formation.

Materials:

-

This compound

-

Alcohol (e.g., phenol, benzyl alcohol)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To an oven-dried reaction vial, add this compound (1.0 mmol, 1.0 equiv), the desired alcohol (1.5 mmol, 1.5 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).

-

Add cesium carbonate (2.0 mmol, 2.0 equiv).

-

Seal the vial and evacuate and backfill with argon or nitrogen.

-

Add anhydrous DMF (5 mL) via syringe.

-

Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with Thiols (S-Nucleophiles)

This protocol describes the synthesis of 2-(arylthio)-5-aminonicotinamides through a palladium-catalyzed C-S coupling reaction.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

Diisopropylethylamine (DIPEA)

-

1,4-Dioxane, anhydrous

Procedure:

-

In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and Xantphos (0.05 mmol, 5 mol%) to a reaction tube.

-

Add anhydrous 1,4-dioxane (5 mL).

-

Add the desired thiol (1.2 mmol, 1.2 equiv) followed by DIPEA (2.0 mmol, 2.0 equiv).

-

Seal the tube and heat the mixture at 110 °C for 18-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Data Presentation

The following tables summarize representative reaction conditions for the nucleophilic substitution of this compound. Yields are estimates based on similar reactions reported in the literature and will require optimization for this specific substrate.

Table 1: Buchwald-Hartwig Amination of this compound

| Entry | Nucleophile (Amine) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 18 | 70-90 |

| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 75-95 |

| 3 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 65-85 |

| 4 | 4-Methoxyaniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 20 | 70-88 |

Table 2: Nucleophilic Substitution with O- and S-Nucleophiles

| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenol | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2.0) | DMF | 130 | 24 | 40-60 |

| 2 | Thiophenol | Pd₂(dba)₃ (2.5) | Xantphos (5) | DIPEA (2.0) | Dioxane | 110 | 24 | 60-80 |

Visualizations

Experimental Workflow

Caption: General experimental workflow for nucleophilic substitution.

B-Lymphoid Tyrosine Kinase (BLK) Signaling Pathway

Caption: Inhibition of the BLK signaling pathway by a potential degrader.

References

5-Amino-2-bromonicotinamide: A Versatile Scaffold for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Amino-2-bromonicotinamide is a key heterocyclic building block in modern organic and medicinal chemistry. Its unique structural features, comprising a pyridine ring substituted with an amino group, a bromo functionality, and a carboxamide, offer multiple reaction sites for the construction of complex molecular architectures. The presence of the bromine atom at the 2-position makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, while the amino group at the 5-position provides a handle for further derivatization. This combination of reactive sites has led to its widespread use in the synthesis of a diverse range of biologically active compounds, particularly in the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the use of this compound in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in drug discovery for the synthesis of biaryl compounds and arylamines, respectively, which are common motifs in many approved drugs.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] this compound serves as an ideal aryl bromide partner in this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position of the nicotinamide core. This strategy has been successfully employed in the synthesis of potent enzyme inhibitors.

Synthesis of 2-Amino-5-(4-fluorophenyl)nicotinamide

A representative example of the Suzuki-Miyaura coupling utilizing this compound is the synthesis of 2-Amino-5-(4-fluorophenyl)nicotinamide. This compound belongs to a class of substituted aminonicotinamides that have been investigated as potential kinase inhibitors.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Synthesis of 2-Amino-5-(4-fluorophenyl)nicotinamide

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq |

| 4-Fluorophenylboronic acid | 1.2 eq |

| Reagents | |

| Pd(PPh3)4 | 0.05 eq |

| K2CO3 | 2.0 eq |

| Solvent | 1,4-Dioxane / H2O (4:1) |

| Reaction Temperature | 90 °C |

| Reaction Time | 12 h |

| Typical Yield | 85-95% |

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-Amino-5-(4-fluorophenyl)nicotinamide.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[2][3] This reaction is exceptionally versatile for the synthesis of arylamines from aryl halides. This compound can be utilized as the aryl bromide component to introduce a variety of nitrogen-containing functionalities, such as primary and secondary amines, anilines, and N-heterocycles. This is a crucial transformation for the synthesis of various pharmaceutical agents, including PARP inhibitors.

Synthesis of a PARP Inhibitor Precursor

A key step in the synthesis of certain PARP (Poly (ADP-ribose) polymerase) inhibitors involves the Buchwald-Hartwig amination of a protected this compound derivative with a piperazine derivative. PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with BRCA1/2 mutations.[4]

Reaction Scheme:

References

Application Notes and Protocols for Copper-Catalyzed Amination of Pyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The copper-catalyzed amination of pyridine derivatives, a variation of the Ullmann condensation and Buchwald-Hartwig amination, has emerged as a powerful and cost-effective method for the formation of C-N bonds.[1][2][3] This reaction is of significant interest in medicinal chemistry and materials science due to the prevalence of the aminopyridine scaffold in pharmaceuticals and functional materials.[4][5] Copper catalysis offers a more economical and less toxic alternative to palladium-based systems.[3][6] Recent advancements have led to the development of highly efficient catalytic systems that operate under milder conditions with a broad substrate scope.[1][6] This document provides detailed experimental protocols and application notes for researchers interested in utilizing this methodology.

Data Presentation

The efficiency of copper-catalyzed amination of pyridine derivatives is influenced by various factors including the choice of catalyst, ligand, base, and solvent. Below is a summary of representative reaction conditions and their outcomes.

Table 1: Comparison of Catalytic Systems for the Amination of Halopyridines

| Entry | Pyridine Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chloropyridin-1-ium chloride | 4-Methoxyaniline | Supported Cu(I) (2.7) | None | K₂CO₃ (3.1) | Isopropyl Alcohol | Reflux | 24 | >95 | [7] |

| 2 | 2-Iodopyridine | Adamantane-containing amine | CuI (10) | 2-isobutyrylcyclohexanone (20) | K₃PO₄ (2) | Dioxane | 100 | 20 | 76 | [8] |

| 3 | 2-Bromo-5-iodopyridine | Morpholine | CuI (10) | Ethylene glycol (20) | K₂CO₃ (3) | Ethylene glycol | 120 | 12 | 95 | [5] |

| 4 | ortho-Substituted aryl iodide | Sterically hindered amine | CuI (10) | Pyrrole-ol ligand (10) | K₃PO₄ (4) | DMSO | 90 | 24 | 70-90 | [6] |

| 5 | 2-Aminopyridine | Terminal alkyne | Cu(I) | None | None | Not specified | RT | Not specified | Moderate to excellent | [9] |

| 6 | (Hetero)aryl halide | N-nucleophile | Cu(OAc)₂ (10) | α-Benzoin oxime (10) | K₃PO₄ (2) | DMSO | 80 | Indicated time | Moderate to excellent | [4] |

| 7 | Amino-bromopyridine | (Polycondensation) | CuI (10) | L-proline (20) | K₃PO₄ (2) | DMSO | 100 | 80 | - | [10] |

Experimental Protocols

Protocol 1: General Procedure for Copper(I) Iodide-Catalyzed Amination of Halopyridines

This protocol is a generalized procedure based on commonly employed conditions in the literature.[5][6][8]

Materials:

-

Halopyridine derivative (1.0 mmol)

-

Amine (1.2 mmol)

-

Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

-

Ligand (e.g., L-proline, 1,10-phenanthroline, or a specified novel ligand, 0.2 mmol, 20 mol%)

-

Base (e.g., K₃PO₄ or K₂CO₃, 2.0 mmol)

-

Anhydrous solvent (e.g., DMSO or Dioxane, 5 mL)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

Procedure:

-

To a dry reaction vessel, add the halopyridine derivative, the amine, CuI, the ligand, and the base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).

-

Stir the reaction mixture for the specified time (typically 12-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aminopyridine derivative.

Protocol 2: Ligand-Free Amination using a Supported Copper Catalyst

This protocol describes a more environmentally friendly approach using a recyclable, ligand-free supported copper catalyst.[7]

Materials:

-

4-Chloropyridine derivative (8.12 mmol)

-

Aryl amine (9.74 mmol)

-

Supported Cu(I) catalyst (100 mg, 0.22 mmol of Cu, 2.7 mol%)

-

Anhydrous potassium carbonate (3.45 g, 25 mmol)

-

Isopropyl alcohol (40 mL)

Procedure:

-

In a round-bottom flask, combine the 4-chloropyridine derivative, the aryl amine, the supported Cu(I) catalyst, and anhydrous potassium carbonate.

-

Add isopropyl alcohol to the mixture.

-

Reflux the reaction mixture for 24 hours under an open atmosphere.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium salts and the supported catalyst. The catalyst can be washed, dried, and reused.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to yield the N-aryl-4-aminopyridine product.

Visualizations

Caption: General experimental workflow for copper-catalyzed amination of pyridine derivatives.

Caption: A plausible catalytic cycle for the copper-catalyzed C-N cross-coupling reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of Polyaminopyridines Using a CuI/l-Proline-Catalyzed C-N Polycoupling Reaction [mdpi.com]

Application of 5-Amino-2-bromonicotinamide in Kinase Inhibitor Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The discovery and development of small molecule kinase inhibitors have revolutionized the treatment of various malignancies. 5-Amino-2-bromonicotinamide is a versatile heterocyclic building block that holds significant potential in the synthesis of novel kinase inhibitors. Its pyridine core, substituted with an amino group, a bromine atom, and a carboxamide, provides multiple points for chemical modification, allowing for the generation of diverse compound libraries for screening and optimization. The bromine atom, in particular, serves as a key functional group for cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties to explore the chemical space around the kinase ATP-binding site.